2-[3-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
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Overview
Description
2-[3-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. Common synthetic strategies include the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) reactions, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles . These reactions often require the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling process .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies are often employed to improve the atom economy, selectivity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-[3-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2-[3-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress . It exerts its effects by binding to specific receptors and enzymes, thereby altering their activity and downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structural motif present in various natural and synthetic compounds with diverse biological activities.
N-Benzyl-1,2,3,4-Tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
5-Nitro-2-Furoic Acid Derivatives: These compounds have been studied for their anti-mycobacterial activity.
Uniqueness
2-[3-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its unique combination of a nitro group and a tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-nitrophenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c30-25(27-11-9-18-5-1-3-7-20(18)16-27)22-13-23(15-24(14-22)29(32)33)26(31)28-12-10-19-6-2-4-8-21(19)17-28/h1-8,13-15H,9-12,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQSVHVJAVXOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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